molecular formula C12H12BrFO B1324760 4-Bromo-2-fluorophenyl cyclopentyl ketone CAS No. 898791-68-9

4-Bromo-2-fluorophenyl cyclopentyl ketone

Cat. No. B1324760
M. Wt: 271.12 g/mol
InChI Key: KTADRIGCYYEHGL-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluorophenyl cyclopentyl ketone” is a chemical compound . It is used for experimental and research purposes .

Scientific Research Applications

  • Synthesis of Ketamine Derivatives : A study by Moghimi et al. (2014) reports the synthesis of a novel ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, starting with fluorobenzonitrile. The process involves a multistep synthesis including the use of α-bromocyclopentyl-(2-fluorophenyl)-ketone. Preliminary animal tests on mice indicated some advantages over ketamine in terms of effective dose and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

  • Improved Synthesis of Prasugrel Intermediate : Zheng Min (2013) describes an optimized synthetic method for prasugrel intermediate 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This method demonstrates a reasonable and feasible approach for industrial production (Min, 2013).

  • Potential Cytotoxic Agents Synthesis : Mete, Gul, and Kazaz (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents, using paraformaldehyde, phenethylamine hydrochloride, and various ketones including 4-bromoacetophenone. The study provides insights into optimum reaction conditions for compounds with similar chemical structures (Mete, Gul, & Kazaz, 2007).

  • Fluorinated Aromatic Ketone Synthesis : Zhai Zhi-we (2013) reported the synthesis of a novel fluorinated aromatic ketone, 2,4-di(4-fluorophenyl) acetophenone, through the reaction of 4-fluorophenol and 2,4-difluoroacetophenone. This study contributes to the development of novel fluorinated ketones (Zhai, 2013).

  • Carbonic Anhydrase Inhibitory Effects Study : Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives from 4-bromoacetophenone, to study their inhibitory effects on human carbonic anhydrase isoenzymes (Gul et al., 2016).

  • MAPK Inhibitors Synthesis : Thaher et al. (2007) and (2008) focused on the synthesis of pyridine-substituted cyclopentene derivatives as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), using a multistep synthesis starting from cyclopentanone (Thaher, Schollmeyer, & Laufer, 2007) and (Thaher, Koch, Amo, Knochel, & Laufer, 2008).

  • Asymmetric Synthesis of Medicinal Compounds : Roy et al. (2009) demonstrated how the reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be tuned for the asymmetric synthesis of (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, highlighting the versatility of these compounds in medicinal chemistry (Roy, Sharma, Mula, & Chattopadhyay, 2009).

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADRIGCYYEHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642574
Record name (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenyl cyclopentyl ketone

CAS RN

898791-68-9
Record name (4-Bromo-2-fluorophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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